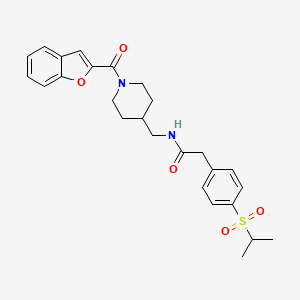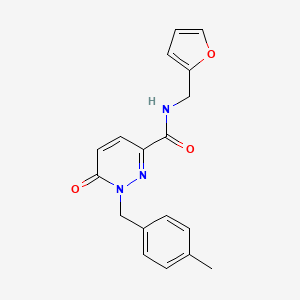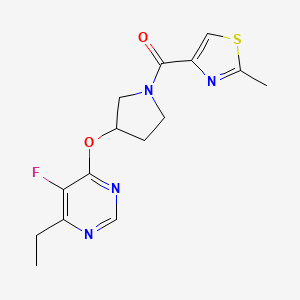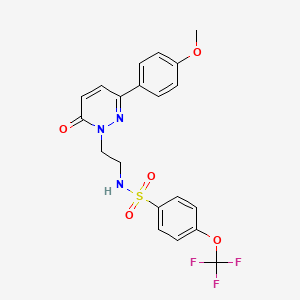amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 1115900-80-5](/img/no-structure.png)
ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also includes sulfonyl, methoxybenzyl, and carboxylate functional groups .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CCOC(=O)c1c(c(c([nH]1)CN(Cc2ccc(cc2)OC)S(=O)(=O)c3cc(ccc3F)F)C)C . This string describes the structure of the molecule in terms of the connectivity of its atoms. Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrrole ring is aromatic and can undergo electrophilic substitution . The sulfonyl group could potentially participate in substitution reactions, and the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and ester groups could influence its solubility in different solvents. The aromatic pyrrole ring could contribute to its UV-visible absorption spectrum .Scientific Research Applications
- Researchers have synthesized various indole derivatives for antiviral purposes. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
- Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities .
- N-arylsulfonyl-3-acetylindole derivatives were evaluated as HIV-1 inhibitors. Compounds like (4-methyl-(phenylsulfonyl)-1H-indol-3-yl)ethanone and (1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone showed promising anti-HIV-1 activity .
Antiviral Activity
Anti-Inflammatory Properties
Anti-HIV Activity
Other Biological Activities
Future Directions
The compound could potentially be explored for various applications, given its complex structure and the presence of several functional groups. For example, it could be investigated for biological activity, given that both pyrrole and sulfonyl groups are found in many biologically active compounds .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate' involves the reaction of 4-methoxybenzylamine with 2-fluorobenzenesulfonyl chloride to form the intermediate compound, which is then reacted with 3,4-dimethyl-1H-pyrrole-2-carboxylic acid and ethyl chloroformate to obtain the final product.", "Starting Materials": [ "4-methoxybenzylamine", "2-fluorobenzenesulfonyl chloride", "3,4-dimethyl-1H-pyrrole-2-carboxylic acid", "ethyl chloroformate" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 3,4-dimethyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bond.", "Step 3: Finally, the amide product is reacted with ethyl chloroformate in the presence of a base such as triethylamine to obtain the final product, 'ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate'." ] } | |
CAS RN |
1115900-80-5 |
Product Name |
ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate |
Molecular Formula |
C23H20N6O3S |
Molecular Weight |
460.51 |
IUPAC Name |
5-(4-ethoxyphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O3S/c1-3-31-17-10-8-16(9-11-17)29-22(30)18-12-24-27-21(18)26-23(29)33-13-19-25-20(28-32-19)15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,27) |
InChI Key |
IFTBVMMTALMTGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)



![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)





